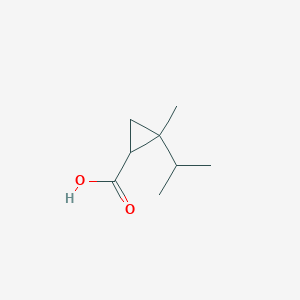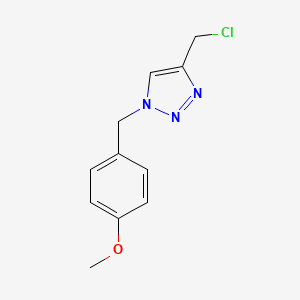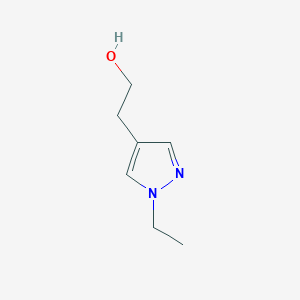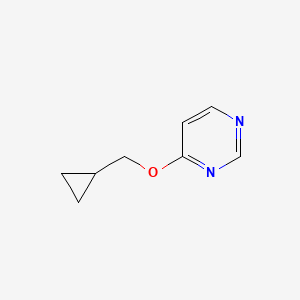
4-(Cyclopropylmethoxy)pyrimidine
Übersicht
Beschreibung
4-(Cyclopropylmethoxy)pyrimidine is a chemical compound with the molecular formula C8H9ClN2O . It is a pyrimidine derivative, which is a class of compounds that are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines can be synthesized through various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of pyrimidines, including 4-(Cyclopropylmethoxy)pyrimidine, is characterized by a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 . The cyclopropyl ring is oriented to minimize repulsion between this ring and the other two rings .Chemical Reactions Analysis
Pyrimidines can undergo various chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
- Compounds with an amino group at the 2-position and a cyclopropylmethoxy group at the 4-position of the pyrimidine nucleus, similar to 4-(Cyclopropylmethoxy)pyrimidine, have shown valuable herbicidal activity. This is particularly evident after pre-emergence application in cotton and sunflower (Krämer, 1997).
Biological Activity and Anticancer Properties
- Pyrimidine derivatives exhibit a wide range of bioactivities, making them potent units in new drug research. Derivatives with certain groups at the 4-position can have varied cytotoxic properties against normal and cancer cell lines, with some showing moderate anticancer properties (Stolarczyk et al., 2021).
Role in DNA Repair Mechanisms
- Pyrimidine derivatives play a crucial role in DNA repair mechanisms. For instance, pyrimidine photoproducts are key UV photoproducts in DNA, and their understanding can aid in studying DNA damage and repair processes (Kim et al., 1994); (Sancar, 1994).
Anti-inflammatory and Analgesic Properties
- Certain pyrimidine derivatives, including those related to 4-(Cyclopropylmethoxy)pyrimidine, have been investigated for their anti-inflammatory and analgesic properties. The nature of the substituent at the pyrimidine ring can significantly influence these activities (Muralidharan et al., 2019); (Munde et al., 2022).
Photophysical Characterization
- Studies on pyrimidine dimerisation in DNA, especially concerning cyclobutane pyrimidine dimers, have provided insights into photochemical damage to DNA. This understanding is essential in fields like photobiology and photomedicine (Cuquerella et al., 2011).
Synthesis and Structural Characterization
- Synthesis and characterization of novel pyrimidine derivatives, including those structurally similar to 4-(Cyclopropylmethoxy)pyrimidine, contribute to understanding their potential biological activities and applications (Kumarachari et al., 2016).
Agricultural Applications
- Plant growth retardants, including those from pyrimidine structure, have been used in physiological research, giving insights into the regulation of terpenoid metabolism, which relates to cell division, elongation, and senescence (Grossmann, 1990).
Antiviral Activity
- Some pyrimidine derivatives show significant antiviral activity against viruses such as influenza, highlighting the therapeutic potential of these compounds in treating viral infections (Hisaki et al., 1999).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(cyclopropylmethoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-7(1)5-11-8-3-4-9-6-10-8/h3-4,6-7H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWCCCQBRKLVJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744836 | |
| Record name | 4-(Cyclopropylmethoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethoxy)pyrimidine | |
CAS RN |
1245644-83-0 | |
| Record name | 4-(Cyclopropylmethoxy)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245644-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Cyclopropylmethoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



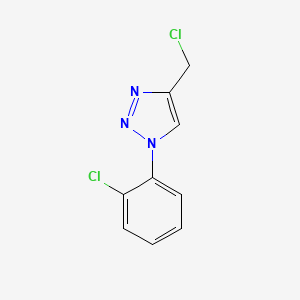
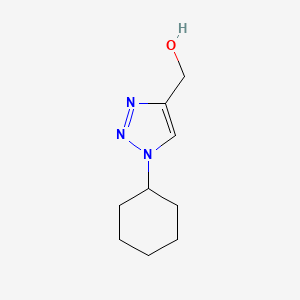
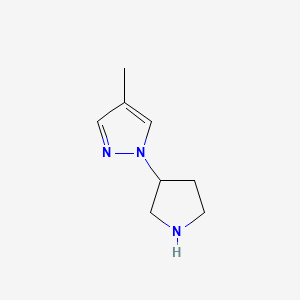
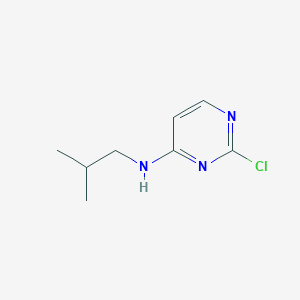
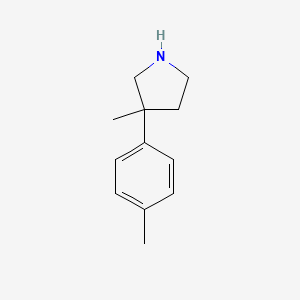

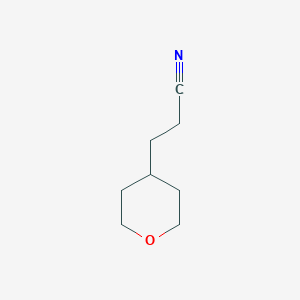
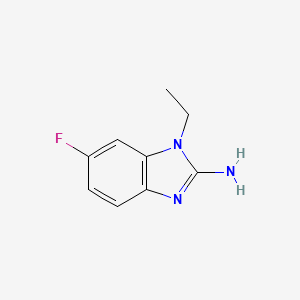
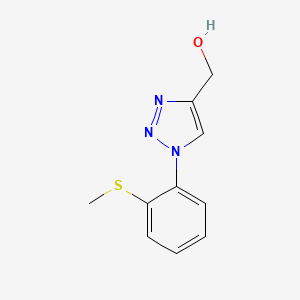
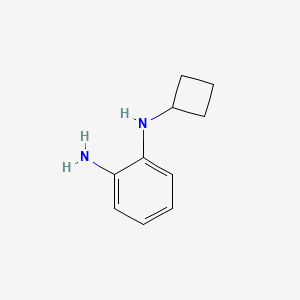
![Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-](/img/structure/B1428145.png)
